molecular formula C26H31N3O5 B4045092 Butyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Butyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4045092
M. Wt: 465.5 g/mol
InChI Key: CILIVUWISNZTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a useful research compound. Its molecular formula is C26H31N3O5 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound butyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is 465.22637110 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonist Potential

The compound has been explored for its affinity and selectivity towards specific receptors. For instance, one study on the analogues of a serotonin antagonist revealed attempts to improve selectivity for 5-HT1A receptors by modifying the compound's structure. These modifications aimed at reducing affinity at alpha 1-adrenergic receptors, which could enhance its therapeutic potential by minimizing off-target effects (Raghupathi et al., 1991).

Structural and Computational Analysis

Research on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives through crystal structure studies and density functional theory (DFT) calculations has provided insights into the molecule's reactive sites for electrophilic and nucleophilic reactions. This analysis aids in understanding the molecular interactions and stability of such compounds (Kumara et al., 2017).

Analytical Methodologies

The development of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methodologies for the determination of purity and stability of related compounds highlights the importance of analytical techniques in ensuring the quality and consistency of pharmaceutical agents (Muszalska et al., 2005).

Antimicrobial Activities

Synthesis and evaluation of antimicrobial activities of some new 1,2,4-triazole derivatives, which may include structural motifs similar to butyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate, demonstrate the compound's potential utility in developing new antimicrobial agents (Bektaş et al., 2010).

Alzheimer's Disease Research

The use of compounds structurally related to butyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate in Alzheimer's disease research, particularly as serotonin 1A receptor imaging probes, highlights the broader implications of such molecules in understanding and potentially treating neurological conditions (Kepe et al., 2006).

Properties

IUPAC Name

butyl 4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-3-4-17-34-26(32)19-5-7-21(8-6-19)29-24(30)18-23(25(29)31)28-15-13-27(14-16-28)20-9-11-22(33-2)12-10-20/h5-12,23H,3-4,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILIVUWISNZTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Butyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Butyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Butyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Butyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Butyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.